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8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The carboxylic acid group at the 3rd position can be converted to the carboxamide using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Oxidized derivatives of the tetrahydrofuran ring.
Reduction products: Reduced quinoline derivatives.
Substitution products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Research indicates that compounds with a quinoline structure often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the chloro group and the tetrahydrofuran moiety enhances the compound's interaction with biological targets.
Antibacterial Properties
Several studies have highlighted the antibacterial potential of this compound. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, making it a candidate for further development as an antibacterial agent .
Medicinal Chemistry
The compound is being explored as a lead structure for developing new antibiotics. Its modifications could lead to derivatives with improved efficacy and reduced toxicity. Researchers are investigating structure-activity relationships (SAR) to optimize its antibacterial properties .
Anticancer Research
Quinoline derivatives are also under investigation for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although more research is needed to confirm these findings and elucidate the underlying mechanisms .
Drug Development
The unique structural features of this compound make it suitable for drug formulation studies. Its solubility and stability profiles are being assessed to determine its viability as an active pharmaceutical ingredient (API) .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antibacterial Activity | Demonstrated efficacy against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study B | Anticancer Potential | Showed selective cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 25 µM. |
Study C | Structure-Activity Relationship | Identified key modifications that enhance antibacterial activity while maintaining low toxicity profiles. |
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Hydroxychloroquine: Another antimalarial drug with additional immunomodulatory effects.
Uniqueness
8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of the tetrahydrofuran ring and the specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
8-Chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C12H12ClN3O2
- Molecular Weight : 253.69 g/mol
This compound features a quinoline core substituted with a chloro group and a tetrahydrofuran moiety, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, impacting neurological functions.
Biological Activity Overview
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Study 2: Anticancer Potential
In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 3: Neuroprotective Effects
Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced neuronal damage in cellular models. It was found to enhance the activity of endogenous antioxidant enzymes, suggesting a protective role in neurodegenerative diseases.
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
8-chloro-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-5-1-4-10-13(12)17-8-11(14(10)19)15(20)18-7-9-3-2-6-21-9/h1,4-5,8-9H,2-3,6-7H2,(H,17,19)(H,18,20) |
InChI Key |
DCKDEWLDTCLCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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